![molecular formula C15H23NO2 B14346104 1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one CAS No. 93390-72-8](/img/structure/B14346104.png)
1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one is an organic compound that features a phenolic hydroxyl group, a ketone, and a di(propan-2-yl)amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxyacetophenone and di(propan-2-yl)amine.
Reaction Steps:
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers or esters depending on the substituent.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of Mannich reactions and their mechanisms.
Biology and Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
- Investigated for its antioxidant properties due to the presence of the phenolic hydroxyl group.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Acts as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the di(propan-2-yl)amino group can interact with enzymes and receptors, potentially modulating their activity.
Molecular Targets and Pathways:
- The compound may target enzymes involved in oxidative stress pathways, acting as an antioxidant.
- It can also interact with receptors in the central nervous system, influencing neurotransmitter activity.
Comparaison Avec Des Composés Similaires
4-Hydroxyacetophenone: Shares the phenolic hydroxyl and ketone groups but lacks the di(propan-2-yl)amino group.
Di(propan-2-yl)amine: Contains the di(propan-2-yl)amino group but lacks the phenolic hydroxyl and ketone groups.
Uniqueness:
- The combination of the phenolic hydroxyl, ketone, and di(propan-2-yl)amino groups in a single molecule provides unique chemical reactivity and potential biological activity.
- This structural combination is not commonly found in other compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
93390-72-8 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
1-[3-[[di(propan-2-yl)amino]methyl]-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C15H23NO2/c1-10(2)16(11(3)4)9-14-8-13(12(5)17)6-7-15(14)18/h6-8,10-11,18H,9H2,1-5H3 |
Clé InChI |
VAPQNHIGMYSLJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=C(C=CC(=C1)C(=O)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
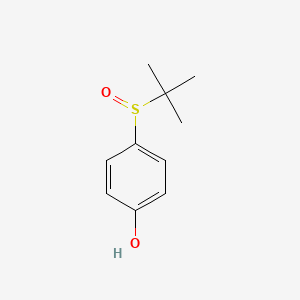
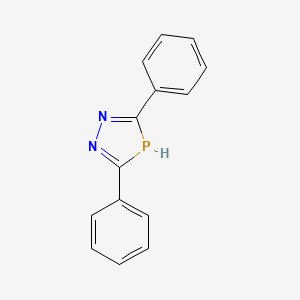
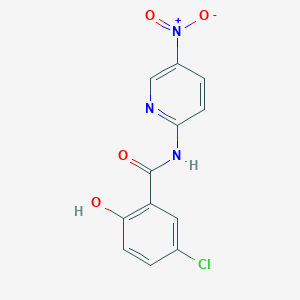
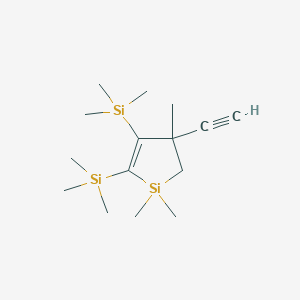
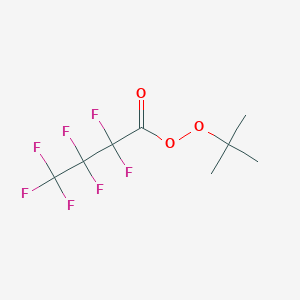
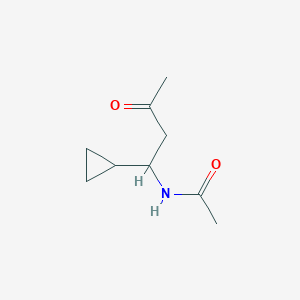


![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
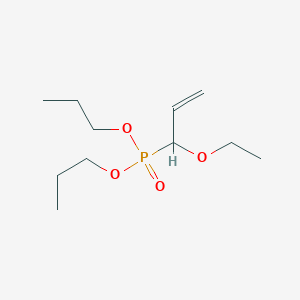
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
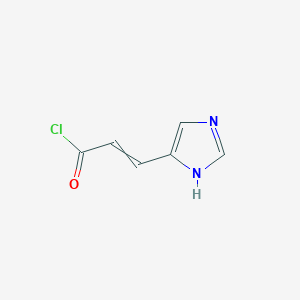
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
